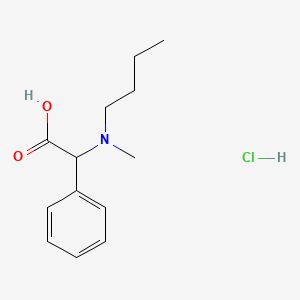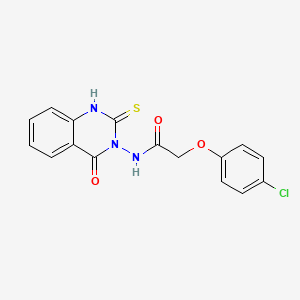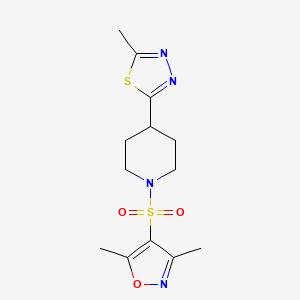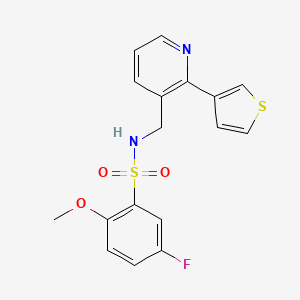
2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride” belong to a class of organic compounds known as amino acids . These are compounds containing an amino group and a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another common method is the formylation of amines .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques . The empirical formula of a similar compound, BTTAA, is C19H30N10O2 .Chemical Reactions Analysis
Chemical reactions involving similar compounds often include reactions with formylating agents, acid catalysts, organic catalysts, transition metal catalysts, and catalytic carbonylation .Physical And Chemical Properties Analysis
Amino acids, which are similar compounds, are colorless, crystalline substances. They have high melting points due to ionic properties. Their solubility depends on polarity, iso-electric point, nature of the solvent, and temperature .科学的研究の応用
Pharmaceutical Industry and Antibiotic Production
Phenylacetic acid derivatives, closely related to 2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride, play a significant role in the pharmaceutical industry, especially in the production of antibiotics. The recovery of these acids from aqueous waste and their extraction efficiency are critical aspects studied for enhancing industrial processes (Wasewar et al., 2015).
Chemical Synthesis and Organic Chemistry
In organic chemistry, derivatives of phenylacetic acid are used as reagents for specific reactions like esterification of N-protected amino acids under neutral conditions. This demonstrates the versatility of these compounds in facilitating mild reaction conditions for sensitive chemical processes (Thierry et al., 1998).
Biochemical Analysis and Trace Organic Analysis
Aminoacetamide derivatives, similar in structure to this compound, are utilized as electrophore reagents in biochemical analysis. Their applications in gas chromatography and mass spectrometry highlight their importance in detecting trace organic compounds (Lu & Giese, 2000).
Metabolic Studies and Microbial Analysis
In the field of microbiology, derivatives of phenylacetic acid are analyzed to understand the metabolism of certain microorganisms, especially in extreme environments like deep-sea hydrothermal vents. Such studies offer insights into the metabolic pathways and biochemical processes of these organisms (Rimbault et al., 1993).
Enantioselective Synthesis and Chirality
Derivatives of phenylacetic acid are used in the enantioselective synthesis of certain compounds, demonstrating their utility in creating optically active forms of other chemicals. This application is significant in the field of stereochemistry and the development of chiral molecules (Saigo et al., 1982).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[butyl(methyl)amino]-2-phenylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-4-10-14(2)12(13(15)16)11-8-6-5-7-9-11;/h5-9,12H,3-4,10H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVYSCRINJZQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(C1=CC=CC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2625367.png)
![5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2625370.png)
![4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2625371.png)


![3-[[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2625376.png)
![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2625377.png)


![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate](/img/structure/B2625381.png)

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2625383.png)

![N-(2-chloro-4-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2625390.png)